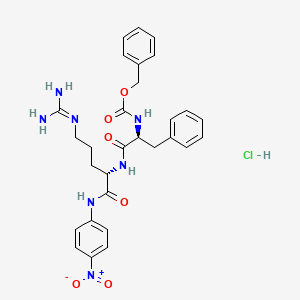

Z-Phe-Arg-pNA hydrochloride

概要

説明

Z-Phe-Arg-pNA hydrochloride: is a chromogenic substrate commonly used in biochemical assays. It is specifically designed for the detection and quantification of protease activity, particularly cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . The compound is a white to off-white powder with the molecular formula C29H33N7O6·HCl and a molecular weight of 612.09 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg-pNA hydrochloride involves the coupling of Z-phenylalanine and arginine with p-nitroaniline. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then lyophilized and packaged for distribution .

化学反応の分析

Types of Reactions: Z-Phe-Arg-pNA hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically at 405-410 nm .

Common Reagents and Conditions:

Reagents: Proteases such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein.

Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator of protease activity .

科学的研究の応用

Biochemical Assays

Z-Phe-Arg-pNA hydrochloride is primarily used as a substrate in enzyme assays to study protease activity. Its specificity allows for accurate measurement of enzyme kinetics, which is crucial in drug development and disease research.

- Protease Activity Measurement : The compound is cleaved by specific proteases, releasing p-nitroaniline, which can be quantitatively measured spectrophotometrically. This property makes it an essential tool for monitoring protease activity in various biological samples.

Case Study : In a study examining the activity of cathepsins (a family of cysteine proteases), Z-Phe-Arg-pNA was utilized to differentiate between cathepsins B and L based on their cleavage patterns. The study demonstrated improved specificity and efficiency compared to traditional substrates .

Peptide Synthesis

This compound serves as a reliable building block for synthesizing peptides. Its structural properties facilitate the formation of complex peptide sequences, which are vital in medicinal chemistry.

- Application in Therapeutic Development : Researchers employ this compound to create novel peptides that can act as therapeutic agents against various diseases, including cancer and cardiovascular disorders .

Diagnostics

The compound plays a critical role in diagnostic tests by measuring enzyme levels associated with specific diseases.

- Early Disease Detection : By quantifying protease activity linked to pathological conditions, Z-Phe-Arg-pNA aids in the early detection and monitoring of diseases such as cancer and cardiovascular issues .

Data Table: Diagnostic Applications of this compound

| Disease/Condition | Enzyme Measured | Significance |

|---|---|---|

| Cancer | Cathepsins | Indicator of tumor progression |

| Cardiovascular Disease | Plasma Kallikrein | Involvement in blood coagulation pathways |

Pharmaceutical Development

In pharmaceutical research, this compound enhances drug formulation by improving the efficacy and stability of active ingredients.

- Formulation Studies : The compound is utilized to develop protease inhibitors that are critical in treating various diseases. Its ability to mimic natural substrates allows for the exploration of therapeutic targets .

Research on Enzyme Kinetics

This compound is extensively used in studies focused on enzyme kinetics and characterization.

- Mechanistic Studies : The compound's interaction with proteolytic enzymes provides insights into biochemical pathways and cellular processes affected by these enzymes .

作用機序

Z-Phe-Arg-pNA hydrochloride functions as a substrate for proteases. Upon cleavage by the enzyme, the peptide bond between phenylalanine and arginine is hydrolyzed, releasing p-nitroaniline. This release can be quantitatively measured by its absorbance at 405-410 nm . The molecular targets include cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein .

類似化合物との比較

Z-Arg-Arg-pNA: Another chromogenic substrate used for detecting protease activity, particularly for trypsin-like proteases.

Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate used for similar applications but detected through fluorescence rather than absorbance.

Uniqueness: Z-Phe-Arg-pNA hydrochloride is unique due to its high specificity for a broad range of proteases and its chromogenic properties, which allow for easy and accurate detection of enzyme activity .

生物活性

Z-Phe-Arg-pNA hydrochloride, also known as Z-FR-pNA, is a synthetic substrate primarily utilized in biochemical assays to study proteolytic enzymes, particularly cathepsins. This article provides an in-depth examination of its biological activity, including its mechanism of action, applications in research, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 575.62 g/mol

- CAS Number : 117761-01-0

- Purity : ≥99% (TLC)

Z-Phe-Arg-pNA is a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage by various proteases, allowing for the quantification of enzyme activity through spectrophotometric methods at wavelengths of 405-410 nm .

Z-Phe-Arg-pNA is specifically designed to be cleaved by cathepsins B, K, L, and S, as well as other serine and cysteine proteases such as papain and trypsin. The cleavage results in the release of pNA, which can be monitored to assess enzyme activity. This substrate is particularly valuable for kinetic analysis and inhibitor screening due to its sensitivity and specificity .

Enzyme Specificity

Z-Phe-Arg-pNA exhibits high specificity for cathepsins. The following table summarizes its activity against different cathepsins:

Applications in Research

Z-Phe-Arg-pNA is widely used in research settings for several applications:

- Kinetic Studies : It allows researchers to determine the kinetic parameters of various proteases by measuring the rate of pNA release.

- Inhibitor Screening : The substrate is useful for screening potential inhibitors of cathepsins and other proteases.

- Disease Research : Given the role of cathepsins in various diseases (e.g., cancer, arthritis), Z-Phe-Arg-pNA serves as a tool for understanding disease mechanisms and developing therapeutic strategies .

Study on Cathepsin L Inhibition

A study investigated the inhibition of human cathepsin L using Z-Phe-Arg-pNA as a substrate. The researchers measured the enzyme's activity in the presence of a novel inhibitor, assessing how effectively the inhibitor could prevent substrate cleavage. Results indicated that the inhibitor significantly reduced the enzymatic activity, demonstrating the utility of Z-Phe-Arg-pNA in evaluating protease inhibitors .

Comparative Analysis with Other Substrates

Another study compared Z-Phe-Arg-pNA with other substrates like Z-Arg-Arg-pNA for their effectiveness in distinguishing between cathepsin B and L activities. The findings highlighted that while both substrates were effective, Z-Phe-Arg-pNA provided superior specificity for cathepsin L under certain conditions, making it a preferred choice for targeted assays .

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLJPMRKMUZNKZ-DKIIUIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。